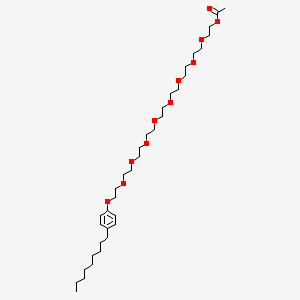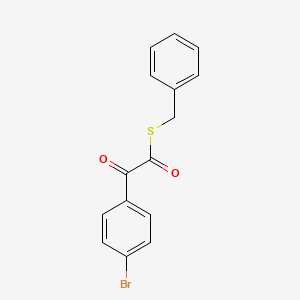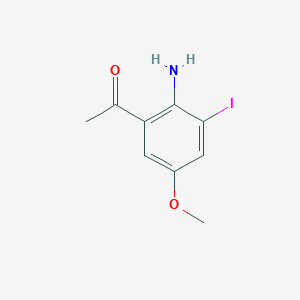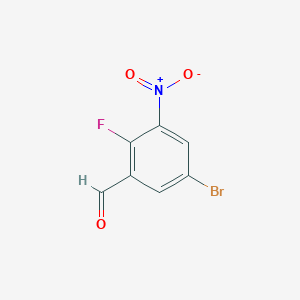
26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate is a nonionic surfactant known for its emulsifying, wetting, and defoaming properties. It is commonly used in various industrial and pharmaceutical applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate typically involves the following steps:
Alkylation: Nonylphenol is alkylated with ethylene oxide to form 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol.
Acetylation: The hydroxyl group of 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol and acetic acid.
Oxidation: The phenolic group can be oxidized to form quinones under strong oxidizing conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol and acetic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to improve drug delivery and bioavailability.
Industry: Applied in the production of detergents, emulsifiers, and defoaming agents.
Wirkmechanismus
The mechanism of action of 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance their dispersion in aqueous solutions. The compound interacts with lipid membranes and proteins, altering their structure and function, which can affect various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonoxynol-9: A similar nonionic surfactant with spermicidal properties.
Octylphenol ethoxylate: Another nonionic surfactant used in industrial applications.
Uniqueness
26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl acetate is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifier and solubilizing agent in various applications.
Eigenschaften
CAS-Nummer |
67845-40-3 |
|---|---|
Molekularformel |
C35H62O11 |
Molekulargewicht |
658.9 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C35H62O11/c1-3-4-5-6-7-8-9-10-34-11-13-35(14-12-34)46-32-30-44-28-26-42-24-22-40-20-18-38-16-15-37-17-19-39-21-23-41-25-27-43-29-31-45-33(2)36/h11-14H,3-10,15-32H2,1-2H3 |
InChI-Schlüssel |
WSRIFSCIMSMXJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)




![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)




